N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases were then synthesized by the reaction of this compound with suitably substituted amines and formaldehyde in ethanol .Scientific Research Applications
Vasodilator Action of Furoxans
Furoxans, closely related to the 1,2,5-oxadiazole structure, have been studied for their vasodilator action, which is mediated through the generation of nitric oxide (NO) upon reaction with thiols. This action increases coronary flow and may classify furoxans as nitrovasodilators, suggesting potential applications in cardiovascular diseases (Feelisch, Schönafinger, & Noack, 1992).
Anticancer Agents
Studies have shown that certain 1,3,4-oxadiazole derivatives, which may include structures similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide, possess significant anticancer activities. The presence of the 1,2,5-oxadiazole ring and electron-withdrawing substituents on the phenyl ring contribute to their anti-proliferative effect, highlighting their potential as novel anticancer agents (Li et al., 2010).
Energetic Materials
Compounds based on oxadiazole structures have been explored for their use as insensitive energetic materials. Their synthesis and characterization indicate moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).
Medicinal Chemistry Applications
The incorporation of furazans (1,2,5-oxadiazoles) into drug molecules can enhance their physical properties and biological activity. Furazan-containing molecules have been applied in medicinal chemistry and drug development, with some reaching clinical or preclinical stages. This demonstrates the broad pharmacological potential of such compounds (Mancini, Barden, Weaver, & Reed, 2021).
Antimicrobial and Antifungal Activities
Derivatives of 1,3,4-oxadiazoles have shown valuable biological effects including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. The synthesis and evaluation of these compounds indicate their potential in developing new antimicrobial agents (Jafari et al., 2017).
Future Directions
The future directions for research on “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” could include further exploration of its biological activities, detailed study of its mechanism of action, and optimization of its synthesis. Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , this compound could potentially be a valuable target for future medicinal chemistry research.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(8-10-22-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-9-20-12/h1-7,9H,8,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFFWHYKYMUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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